molecular formula C12H13NO2 B3434322 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid CAS No. 885956-93-4

1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

Cat. No.: B3434322
CAS No.: 885956-93-4
M. Wt: 203.24 g/mol
InChI Key: ZGFXSXUDGMWSIG-UHFFFAOYSA-N
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Description

Significance of Dihydropyrrole Scaffolds in Organic and Medicinal Chemistry

The dihydropyrrole, or pyrroline (B1223166), scaffold is a partially saturated version of the pyrrole (B145914) ring and serves as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.govresearchgate.net The three-dimensional structure of the dihydropyrrole ring allows for the precise spatial arrangement of functional groups, making it an ideal core for designing molecules that can interact with biological targets with high affinity and selectivity.

The importance of the dihydropyrrole scaffold is underscored by its presence in a wide array of natural products and synthetic compounds with significant biological activities. These include anticancer, antiviral, antidiabetic, and anti-inflammatory agents. preprints.org The structural rigidity and stereochemical complexity of dihydropyrrole derivatives make them attractive targets for synthetic chemists and valuable tools in drug discovery programs. preprints.org The ongoing exploration of this scaffold continues to yield novel compounds with therapeutic potential, highlighting its enduring relevance in the quest for new medicines.

Overview of 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid in Contemporary Research

This compound is a specific derivative that embodies the synthetic utility of the dihydropyrrole scaffold. While not typically an end-product itself, it serves as a crucial intermediate in the synthesis of more complex and often biologically active molecules. Its structure combines the dihydropyrrole ring, a carboxylic acid functional group, and a benzyl (B1604629) group attached to the nitrogen atom, which often acts as a protecting group or a key pharmacophoric element.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₃NO₂
Molecular Weight203.24 g/mol
CAS Number101046-33-7
IUPAC Name1-benzyl-2,5-dihydropyrrole-3-carboxylic acid

Research efforts involving this compound are primarily focused on its application in synthetic organic chemistry. The carboxylic acid moiety allows for a variety of chemical transformations, such as esterification and amidation, enabling the attachment of diverse molecular fragments. This versatility makes it a valuable building block for creating libraries of compounds for biological screening.

For example, the core structure of N-benzyl-2,5-dihydropyrrole is utilized in the synthesis of novel conjugates with other heterocyclic systems, such as benzopyrimidines. These hybrid molecules are then evaluated for their potential biological activities. In one such study, a series of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates were synthesized and showed promising antimicrobial activity against various pathogenic bacteria and fungi. This highlights how the 1-benzyl-2,5-dihydropyrrole core can be elaborated into more complex structures with potential therapeutic applications.

The strategic importance of this compound lies in its role as a versatile synthetic platform. It provides chemists with a reliable starting point for constructing novel molecules with tailored properties, thereby facilitating the exploration of new chemical space in the ongoing search for innovative pharmaceuticals and other functional materials.

Properties

IUPAC Name

1-benzyl-2,5-dihydropyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFXSXUDGMWSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885956-93-4
Record name 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
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Synthetic Methodologies for 1 Benzyl 2,5 Dihydro 1h Pyrrole 3 Carboxylic Acid and Its Analogs

Cyclization Reactions for Dihydropyrrole Ring Formation

The construction of the 2,5-dihydro-1H-pyrrole ring system is a fundamental step in the synthesis of 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid and its derivatives. Various cyclization strategies have been developed to efficiently form this heterocyclic core.

Hantzsch-Type Reactions, Including Continuous Flow Implementations

The Hantzsch pyrrole (B145914) synthesis, a classic multi-component reaction, involves the condensation of an α-halo ketone, a β-ketoester, and an amine or ammonia. researchgate.net This method has been adapted for the synthesis of pyrrole-3-carboxylic acid derivatives. scispace.com A significant advancement in this area is the implementation of continuous flow technology, which offers advantages in terms of reaction control, scalability, and safety. scispace.comsyrris.com

In a continuous flow setup, reactants are pumped through a heated microreactor, allowing for precise temperature and residence time control. This can lead to improved yields and purities compared to traditional batch processes. For instance, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid has been achieved in a one-step continuous flow process, demonstrating the efficiency of this approach. syrris.com The in situ generation of HBr as a byproduct in the Hantzsch reaction can be utilized to hydrolyze a tert-butyl ester precursor to the desired carboxylic acid within the same flow system, streamlining the synthesis. scispace.comsyrris.com

Reactant 1Reactant 2Reactant 3ProductYield (Flow)Reference
tert-butyl acetoacetatebenzylamine (B48309)2-bromoacetophenone1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid65% syrris.com

Paal-Knorr Cyclocondensations and Variants

The Paal-Knorr synthesis is another cornerstone method for the formation of pyrrole rings, typically involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org This reaction proceeds via the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole. wikipedia.org The reaction is often carried out under acidic conditions, although neutral or weakly acidic conditions can also be effective. organic-chemistry.orgrgmcet.edu.in

While the traditional Paal-Knorr synthesis is widely used, various modifications have been developed to improve its efficiency and scope, including the use of different catalysts and reaction conditions to accommodate a wider range of substrates. rgmcet.edu.in This method provides a straightforward route to N-substituted pyrroles, such as the 1-benzyl derivatives.

1,3-Dipolar Cycloaddition Strategies Utilizing Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a powerful and highly stereocontrolled method for the synthesis of pyrrolidines and their partially unsaturated analogs. nih.gov Azomethine ylides, which are nitrogen-containing 1,3-dipoles, can be generated in situ from various precursors, such as α-amino acids or their esters. nih.gov

This strategy allows for the rapid construction of the pyrrolidine (B122466) ring with the potential to create multiple stereocenters in a single step. nih.gov The reaction of an azomethine ylide with an appropriate alkyne or alkene dipolarophile can lead to the formation of the 2,5-dihydropyrrole ring system. The versatility of this method allows for the introduction of a wide range of substituents on the pyrrolidine ring, making it a valuable tool for the synthesis of diverse analogs of this compound. rsc.orgresearchgate.net The development of catalytic, enantioselective versions of this reaction has further enhanced its utility in asymmetric synthesis. nih.gov

Asymmetric Synthesis and Stereochemical Control

Achieving stereochemical control is crucial in the synthesis of biologically active molecules. Several advanced strategies have been employed to synthesize enantiomerically enriched dihydropyrrole and pyrrolidine derivatives.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Dihydropyrrole-3-carboxylic Acid Derivatives

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral double bonds. Ruthenium complexes bearing chiral ligands have emerged as highly effective catalysts for a variety of asymmetric hydrogenation reactions. nih.govnih.govrsc.org This approach can be applied to the synthesis of chiral pyrrolidine-3-carboxylic acid derivatives from their dihydropyrrole precursors.

The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as BINAP and its derivatives have been successfully used in ruthenium-catalyzed asymmetric hydrogenations of various substrates, including α,β-unsaturated carboxylic acids. rsc.orgresearchgate.net The catalyst facilitates the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.

Substrate TypeCatalyst SystemProduct TypeEnantiomeric Excess (ee)Reference
α,β-Unsaturated Carboxylic AcidsRu(II)-Dipyridylphosphine ComplexesChiral Carboxylic Acidsup to 99% researchgate.net
N-Heteroaryl Vinyl Ethers(R/S)-RuCl[(p-cymene)(BINAP)]ClChiral N-Heteroaryl Ethersup to 99% rsc.org

Stereoselective Approaches via C(sp³)-H Activation in Pyrrolidine Analogue Synthesis

The direct functionalization of C(sp³)-H bonds is a rapidly developing area in organic synthesis that offers a more atom- and step-economical approach to the synthesis of complex molecules. nih.govorganic-chemistry.org This strategy has been successfully applied to the stereoselective synthesis of pyrrolidine analogs. nih.govacs.org

Palladium-catalyzed C-H activation has been utilized for the intramolecular amination of unactivated C(sp³)-H bonds to form pyrrolidines. organic-chemistry.org By using a chiral directing group, it is possible to achieve high levels of stereocontrol in these reactions. acs.org For example, an aminoquinoline auxiliary attached to the pyrrolidine ring can direct the arylation to a specific C-H bond with high regio- and stereoselectivity. acs.org More recently, biocatalytic approaches using engineered enzymes have shown promise for the intramolecular C(sp³)–H amination to produce chiral pyrrolidines. acs.org

These C-H activation strategies provide novel and efficient routes to enantiomerically enriched pyrrolidine derivatives, which can be further elaborated to access a wide range of analogs of this compound. nih.govnih.gov

Modern and Green Chemistry Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient methodologies. In the context of synthesizing this compound and its analogs, two notable green chemistry approaches have emerged: catalyst-free and solvent-free ball milling techniques and continuous flow ring-closing metathesis. These methods offer significant advantages over traditional synthetic routes by minimizing waste, reducing energy consumption, and often improving reaction efficiency.

Catalyst-Free and Solvent-Free Ball Milling Techniques

Mechanochemistry, particularly ball milling, has gained traction as a sustainable alternative to conventional solvent-based reactions. This technique utilizes mechanical force to induce chemical transformations, thereby eliminating the need for bulk solvents and, in some cases, catalysts.

A notable application of this technique is the one-pot synthesis of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives, which are structurally related to the target compound. researchgate.net This method involves the reaction of an amine, a β-ketoester, and an aldehyde under solvent-free and catalyst-free ball milling conditions. researchgate.net The process is not only environmentally friendly due to the absence of solvents but also demonstrates high efficiency and simplicity. researchgate.netrroij.com

The reaction progress can be monitored by thin-layer chromatography (TLC) at regular milling intervals. researchgate.net Typically, the desired pyrrole compounds are obtained in pure form after a relatively short milling time, often without the need for further purification. researchgate.netrroij.com

Detailed research findings have demonstrated the synthesis of various analogs, including 1-benzyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid. researchgate.netrroij.com The reaction parameters, such as the choice of reactants, can be varied to produce a library of functionalized pyrroles. researchgate.net

EntryAmineβ-KetoesterAldehydeProductMilling Time (min)Yield (%)
1PhenylamineEthyl acetoacetateBenzaldehyde2-Oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid30~95
2BenzylamineEthyl acetoacetateBenzaldehyde1-Benzyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid--
3BenzylamineEthyl acetoacetate4-Bromobenzaldehyde1-Benzyl-5-(4-bromo-phenyl)-2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid--

Data for entries 2 and 3 were qualitatively described in the source, but specific milling times and yields were not provided. rroij.com

Continuous Flow Ring-Closing Metathesis for Pyrrole-3-carboxylates

Continuous flow chemistry offers a powerful platform for the synthesis of heterocyclic compounds, providing advantages such as enhanced safety, improved heat and mass transfer, and facile scalability. rsc.orgresearchgate.net Ring-closing metathesis (RCM) is a robust reaction for the formation of cyclic olefins, and its adaptation to a continuous flow process represents a significant advancement in green chemistry. rsc.orgresearchgate.net

The synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates has been successfully achieved using a ruthenium-catalyzed RCM reaction in a continuous flow system. rsc.orgresearchgate.net This methodology is particularly relevant for producing precursors to the target molecule and its analogs. A key innovation in this approach is the use of dimethyl carbonate, a green solvent, which has been shown to be an excellent medium for this transformation in a flow setup. rsc.orgresearchgate.net

The continuous flow conditions have been optimized to be general and highly efficient, allowing for the rapid production of the desired heterocycles. rsc.orgresearchgate.net For instance, a residence time of just one minute at 120 °C is sufficient for the conversion of the diene precursor to the cyclized product. rsc.orgresearchgate.net The efficiency of this method is highlighted by the successful scale-up, where 10 grams of a diene were converted in only 37 minutes, achieving a high yield. rsc.orgresearchgate.net

The general applicability of this continuous flow RCM has been demonstrated for a variety of substrates, leading to a range of substituted 2,5-dihydro-1H-pyrrole-3-carboxylates. rsc.orgresearchgate.net

SubstrateCatalystSolventTemperature (°C)Residence Time (min)Yield (%)
Diene PrecursorRuthenium Catalyst M2Dimethyl Carbonate120191 (on a 10g scale)

The specific diene precursor for the 1-benzyl analog was not detailed in the provided search results, but the general methodology is applicable. rsc.orgresearchgate.net

Reactivity and Chemical Transformations of 1 Benzyl 2,5 Dihydro 1h Pyrrole 3 Carboxylic Acid

Reduction and Saturation of the Pyrroline (B1223166) Ring System

The carbon-carbon double bond within the 2,5-dihydro-1H-pyrrole (also known as a 3-pyrroline) ring is susceptible to reduction, leading to the formation of the corresponding saturated pyrrolidine (B122466) structure.

Catalytic Hydrogenation to Pyrrolidine-3-carboxylic Acid Derivatives

Catalytic hydrogenation is a prominent method for the saturation of the pyrroline ring in derivatives of 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid. This transformation is particularly valuable for the synthesis of chiral pyrrolidine-3-carboxylic acid derivatives, which are important building blocks in medicinal chemistry.

The process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Asymmetric hydrogenation, which allows for the stereoselective formation of one enantiomer over the other, is often employed. Ruthenium-based catalysts featuring chiral phosphine (B1218219) ligands are highly effective for this purpose.

Detailed research findings have shown that the asymmetric hydrogenation of substituted 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acids can be achieved with high conversion rates and excellent enantioselectivity. The reaction is generally carried out in a lower aliphatic alcohol, such as methanol (B129727), under hydrogen pressure. The temperature and catalyst-to-substrate ratio are critical parameters that are optimized to maximize yield and stereoselectivity. For instance, reaction temperatures typically range from 20°C to 100°C, with pressures around 40 bar of hydrogen.

Table 1: Examples of Catalytic Hydrogenation of this compound Derivatives

Substrate Catalyst Solvent Temp. (°C) Pressure (bar) Conversion (%)
1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)] Methanol 30 40 99.6
1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)] Methanol 30-60 40 99.8
1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)] Methanol 30 40 99.3
1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid [Ru(OAc)₂( (R)-TMBTP)] Methanol 30 40 18.5

Carboxylic Acid Functionalizations

The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of other functional groups, significantly expanding its synthetic utility.

Esterification Reactions, Including Methyl and Ethyl Esters

The conversion of the carboxylic acid to an ester, known as esterification, is a fundamental transformation. The most common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (such as methanol or ethanol (B145695) to produce the corresponding methyl or ethyl ester) in the presence of an acid catalyst. The reaction is an equilibrium process, and often the alcohol is used in excess as the solvent to drive the reaction towards the ester product.

While specific documented examples for the esterification of this compound are not extensively detailed in broad literature, this reaction follows well-established principles of organic chemistry. The synthesis of related pyrrole-3-carboxylic acid esters, such as 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, has been reported in the context of continuous flow synthesis methodologies. syrris.com

Amidation and Nitrile Formation

The carboxylic acid can be converted into an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow. Activation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, or by using a coupling agent. lookchemmall.com A wide array of coupling agents are available for direct amidation under mild conditions. lookchemmall.commdpi.com

The resulting primary amide (from reaction with ammonia) can then be dehydrated to form a nitrile. Common dehydrating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). libretexts.orgbritannica.comchemistrysteps.com This two-step sequence provides a standard pathway from a carboxylic acid to a nitrile. britannica.com

Conversion to Acid Chlorides as Synthetic Intermediates

Carboxylic acids are frequently converted into acid chlorides, which are highly reactive and serve as valuable synthetic intermediates. Acid chlorides can be readily transformed into a wide range of other functional groups, including esters, amides, and anhydrides.

The most common reagent used for the synthesis of acid chlorides from carboxylic acids is thionyl chloride (SOCl₂). libretexts.orgyoutube.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. youtube.com Other chlorinating agents such as phosphorus trichloride (B1173362) (PCl₃) and oxalyl chloride ((COCl)₂) can also be employed. google.com

Oxidative Transformations

The pyrroline ring of this compound can undergo oxidative transformations, leading to the formation of the corresponding aromatic pyrrole (B145914) ring system. This process, known as dehydrogenation or aromatization, results in the formation of 1-Benzyl-1H-pyrrole-3-carboxylic acid.

This transformation can be achieved using various oxidizing agents. For example, the dehydrogenation of the ethyl ester of the title compound, ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate, to ethyl 1-benzylpyrrole-3-carboxylic acid ester has been accomplished using reagents such as N-Bromosuccinimide (NBS), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or p-chloranil. chemicalbook.com These reagents facilitate the removal of two hydrogen atoms from the pyrroline ring, resulting in the formation of the more stable, aromatic pyrrole ring.

Formation of Oxopyrrole Derivatives

The transformation of dihydropyrrole structures into their corresponding oxo derivatives, specifically pyrrolinones or pyrrolidones, is a significant area of synthetic interest due to the prevalence of these motifs in biologically active molecules. While direct oxidation of this compound to an oxopyrrole is not extensively detailed in the provided research, the synthesis of structurally similar compounds provides insight into potential reactive pathways.

One notable method for creating a related oxopyrrole structure, 1-benzyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid, involves a multi-component reaction under solvent-free ball milling conditions. rroij.comresearchgate.net This efficient, one-pot synthesis utilizes benzaldehyde, an amine (in this case, benzylamine (B48309) to form the N-benzyl group), and diethyl acetylenedicarboxylate (B1228247) to construct the oxopyrrole ring system directly. rroij.comresearchgate.net Although this method builds the ring rather than modifying a pre-existing one, it highlights the stability and accessibility of the 1-benzyl-2-oxopyrrole scaffold.

The key characteristics of the resulting 1-benzyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid are presented in the table below.

PropertyValueReference
Melting Point125–127ºC rroij.com
IR (KBr, ν, cm⁻¹)
OH3280.20 rroij.com
C-H (aromatic)2950.71 rroij.com
C=O (acid)1698.33 rroij.com
C=O (amide)1688.21 rroij.com
C=C1584.02 rroij.com
¹H NMR (500 MHz, CDCl₃) δ
OH9.62 (br, s, 1H) rroij.com
Ar-H7.08-7.65 (m, 10H) rroij.com
CH=5.71 (s, 1H) rroij.com
CH₂4.56 (s, 2H) rroij.com
CH3.85 (s, 1H) rroij.com
¹³C NMR (125 MHz, CDCl₃) δ
C=O (acid)171.82 rroij.com
C=O (amide)170.40 rroij.com
Aromatic/Olefinic112.19-145.72 rroij.com
CH57.72 rroij.com
CH₂46.12 rroij.com

This data pertains to 1-benzyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid, a structurally related oxopyrrole derivative.

Introduction of Substituents on the Dihydropyrrole Core

The functionalization of the dihydropyrrole core of this compound can be approached through various synthetic strategies, often by constructing the ring with the desired substituents already in place. The Hantzsch pyrrole synthesis, for instance, is a versatile method for creating highly substituted pyrroles and their partially saturated analogs.

A continuous flow synthesis method has been developed for producing diversely substituted pyrrole-3-carboxylic acids. syrris.com This technique involves the reaction of tert-butyl acetoacetates, amines, and α-bromoketones. syrris.comchemsynthesis.com In this process, the substituents on the final pyrrole ring are determined by the choice of the initial building blocks. For example, the reaction of a β-ketoester with benzylamine and an α-bromoacetophenone derivative leads to a 1-benzyl-2,5-disubstituted-1H-pyrrole-3-carboxylic acid. chemsynthesis.com

The utility of this flow chemistry approach was demonstrated in the scaled-up synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid. syrris.comchemsynthesis.com The process efficiently produced 850 mg of the compound in a 2.5-hour timeframe, showcasing its potential for generating significant quantities of functionalized pyrrole derivatives. chemsynthesis.com While this example results in a fully aromatic pyrrole, similar principles can be applied to the synthesis of dihydropyrrole analogs with specific substitution patterns.

Further functionalization can also be achieved through reactions of the existing dihydropyrrole ring. For instance, 1,3-dipolar cycloaddition reactions using azomethine ylides generated in situ from N-(methoxymethyl)-N-(trimethylsilyl)benzylamine can be employed to construct N-benzyl-2,5-dihydro-1H-pyrrole rings linked to other functionalities, such as benzopyrimidines. rsc.org This demonstrates a method for introducing complex substituents at the nitrogen and potentially other positions of the dihydropyrrole core during its formation.

The table below summarizes the key reactants for the Hantzsch synthesis of a substituted pyrrole-3-carboxylic acid.

Reactant TypeExample CompoundRole in Final StructureReference
β-Ketoestertert-Butyl acetoacetateProvides C3, C4, and the carboxylic acid (after hydrolysis) syrris.comchemsynthesis.com
AmineBenzylamineProvides the N1-benzyl group syrris.comchemsynthesis.com
α-Bromoketoneα-BromoacetophenoneProvides C2 and C5 with their respective substituents syrris.comchemsynthesis.com

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For derivatives of 1-benzyl-2,5-dihydro-1H-pyrrole, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR: The proton NMR spectrum of a related compound, 1-benzyl-2,5-dimethylpyrrole, shows characteristic signals for the benzyl (B1604629) group protons, which typically appear in the aromatic region (around 7.0-7.5 ppm). The methylene (B1212753) protons of the benzyl group (CH₂) directly attached to the nitrogen atom are expected to resonate as a singlet further upfield. The protons on the pyrrole (B145914) ring itself would exhibit distinct chemical shifts depending on their position and coupling with neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For a related structure, 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, the methylene carbon of the benzyl group was observed at 35.09 ppm. mdpi.com In the case of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, one would expect to see distinct signals for the carboxylic acid carbon (typically in the range of 170-185 ppm), the carbons of the benzyl group's aromatic ring (around 125-140 ppm), the benzylic methylene carbon, and the carbons of the dihydro-pyrrole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Derivatives This table is predictive and based on general chemical shift ranges for similar functional groups.

Click to view data
ProtonsPredicted Chemical Shift (ppm)Multiplicity
Carboxylic Acid (COOH)10.0 - 13.0Singlet (broad)
Benzyl Aromatic (C₆H₅)7.2 - 7.5Multiplet
Pyrrole Vinyl (C=CH)~6.0 - 7.0Varies
Benzyl Methylene (NCH₂)4.0 - 5.0Singlet
Pyrrole Methylene (CH₂)2.5 - 4.0Varies

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Derivatives This table is predictive and based on general chemical shift ranges for similar functional groups.

Click to view data
Carbon AtomPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)170 - 185
Benzyl Aromatic (C₆H₅)125 - 140
Pyrrole (C=C)100 - 140
Benzyl Methylene (NCH₂)50 - 60
Pyrrole Methylene (CH₂)30 - 50

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by several key absorption bands.

The most prominent feature would be the broad O-H stretching band of the carboxylic acid group, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com The C-O stretching and O-H bending vibrations of the carboxylic acid group are also expected in the fingerprint region, typically around 1320-1210 cm⁻¹ and 960-900 cm⁻¹ respectively. spectroscopyonline.com Additionally, the C-H stretching vibrations of the aromatic benzyl group and the aliphatic pyrrole ring would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for Carboxylic Acids and Pyrrole Derivatives

Click to view data
Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1680 - 1710Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-O Stretch (Carboxylic Acid)1210 - 1320Strong
O-H Bend (Carboxylic Acid)900 - 960Broad, Medium

Mass Spectrometry (ESI-HRMS, ES-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often resulting in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule.

For this compound (C₁₂H₁₃NO₂), the expected exact mass can be calculated. In an ESI-HRMS experiment, one would expect to observe an ion corresponding to [C₁₂H₁₄NO₂]⁺ (for the protonated molecule) or [C₁₂H₁₂NO₂]⁻ (for the deprotonated molecule), and the high-resolution measurement would confirm the elemental composition. For instance, a related compound, methyl-1-benzyl-5-formyl-1H-pyrrole-2-carbaldehyde, with the formula C₁₄H₁₃NO₃, showed a calculated m/z for [M+H]⁺ of 244.0974, with the found value being 244.0976, demonstrating the accuracy of this technique. rsc.org

X-ray Crystallography for Detailed Molecular Architecture (for related pyrrole derivatives)

For example, the crystal structure of (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione has been unambiguously confirmed by single-crystal X-ray diffraction analysis. mdpi.com Such analyses provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the pyrrole ring and the spatial arrangement of its substituents. Similarly, the structure of a benzylsulfanyl-triazolyl-indole scaffold has been confirmed using X-ray single crystal diffraction analysis. mdpi.com These studies highlight the utility of X-ray crystallography in establishing the definitive structure of complex heterocyclic molecules, and it is a powerful tool that could be applied to confirm the structure of this compound, should suitable crystals be obtained.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry, and Spectroscopic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For derivatives of pyrrole (B145914) carboxylic acid, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311+G(d), are used to determine the most stable molecular conformations. researchgate.net Such calculations for analogous compounds reveal that the geometry is influenced by the substitution pattern on the pyrrole ring. researchgate.net

The electronic structure of similar pyrrole derivatives has been extensively studied to understand their stability and reactivity. tandfonline.com The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key parameters derived from DFT calculations. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. tandfonline.com For instance, a larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Furthermore, DFT is instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies calculated using DFT can be correlated with experimental data from FT-IR and Raman spectroscopy to assign specific vibrational modes to functional groups within the molecule. researchgate.nettandfonline.com Similarly, theoretical UV-Vis spectra can be simulated to understand the electronic transitions occurring within the molecule. tandfonline.comias.ac.in

Table 1: Representative DFT-Calculated Properties for a Pyrrole Carboxylic Acid Analog

PropertyCalculated ValueSignificance
HOMO-LUMO Energy GapVaries with substituentIndicates chemical reactivity and stability.
Dipole MomentDependent on geometryInfluences intermolecular interactions and solubility.
Vibrational FrequenciesCorrelates with IR/RamanConfirms functional groups and molecular structure.

Note: The values in this table are representative and would need to be specifically calculated for 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid.

Quantum Chemical Calculations of Chemical Shifts and Reactivity Descriptors

Quantum chemical calculations are pivotal in predicting NMR chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation. nih.gov By calculating the magnetic shielding tensors, theoretical chemical shifts can be obtained and compared with experimental NMR data to confirm the molecular structure. This is particularly useful for complex molecules where empirical assignment can be challenging.

Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Measures the resistance to charge transfer.

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the surroundings.

Table 2: Key Reactivity Descriptors from Quantum Chemical Calculations

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency.
Global Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Global Softness (S)1 / (2η)Propensity to accept electrons.
Electrophilicity Index (ω)μ² / (2η)Global electrophilic nature of the molecule.

Note: EHOMO and ELUMO are the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively.

Molecular Modeling and Docking Studies for Scaffold Interaction Prediction

Molecular modeling and docking are powerful in silico techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. For scaffolds similar to this compound, these studies are crucial in drug discovery to identify potential biological targets and to understand the molecular basis of their activity. vlifesciences.com

Docking simulations involve placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

For instance, studies on various pyrrole derivatives have shown their potential to inhibit enzymes like enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR), which are important targets in antimycobacterial drug discovery. nih.gov Docking studies of these compounds have identified critical amino acid residues in the active sites that are responsible for binding. scirp.org The insights gained from such studies can guide the design of more potent and selective inhibitors based on the this compound scaffold.

Table 3: Common Interactions Investigated in Molecular Docking Studies

Interaction TypeDescriptionImportance in Binding
Hydrogen BondingAn electrostatic attraction between a hydrogen atom and a highly electronegative atom (e.g., O, N).Crucial for specificity and high-affinity binding.
Hydrophobic InteractionsThe tendency of nonpolar groups to associate in an aqueous environment.Major driving force for ligand binding.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the complex.
Electrostatic InteractionsAttractive or repulsive forces between charged or polar groups.Important for guiding the ligand to the binding site.

Applications in Advanced Organic Synthesis and Scaffold Design

Utilization as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The 1-benzyl-2,5-dihydro-1H-pyrrole moiety is a foundational unit for creating intricate heterocyclic systems. A notable application is in the synthesis of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines via a 1,3-dipolar cycloaddition reaction. rsc.orgresearchgate.net This reaction involves an in situ generated azomethine ylide which reacts with acetylenic dipolarophiles to form complex fused-ring structures. rsc.orgresearchgate.net The pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle, is a widely used scaffold by medicinal chemists for developing compounds aimed at treating human diseases. researchgate.net Its non-planar, three-dimensional structure allows for effective exploration of the pharmacophore space, which is a critical aspect of drug design. researchgate.net

Scaffold Development for Functionalized Pyrrole (B145914) and Pyrrolidine Derivatives

The pyrrolidine ring is a versatile scaffold for creating novel biologically active compounds. researchgate.net The development of functionalized derivatives from the 1-benzyl-2,5-dihydro-1H-pyrrole core has led to the creation of compounds with significant therapeutic potential. For instance, this scaffold has been used to synthesize a series of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates, which have demonstrated notable antimicrobial properties. rsc.org The ability to modify the core structure allows for the generation of a library of compounds that can be screened for various biological activities, highlighting the scaffold's importance in drug discovery. rsc.orgresearchgate.net

Precursors for Biologically Relevant Scaffolds

The 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid structure is a precursor to a variety of scaffolds with significant biological relevance. Its derivatives have been explored in several therapeutic areas, demonstrating its utility in medicinal chemistry.

Researchers have successfully designed and synthesized novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates for antimicrobial screening. rsc.org These compounds were synthesized using a 1,3-dipolar cycloaddition reaction and were subsequently evaluated for their in vitro activity against several pathogenic bacteria and fungal strains. rsc.org A number of the synthesized conjugates showed high activity against the tested bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 15.12 to 15.62 μg/mL. rsc.org Furthermore, several compounds exhibited promising antifungal activity against three Candida strains, with MIC values between 62.5 and 125 μg/mL. rsc.org

Table 1: Antimicrobial Activity of Selected N-Benzyl-2,5-dihydro-1H-pyrrole-Linked Conjugates

CompoundTarget Organism TypeMIC Range (μg/mL)Reference
2a, 2d, 2f, 3e, 3h, 4a, 4d, 4f, 5a, 5b, 5d, 5f, 6b, 6cBacteria15.12 - 15.62 rsc.org
2a, 2f, 5a, 5b, 5d, 5g, 5hFungi (Candida strains)62.5 - 125 rsc.org

The inhibition of aldose reductase (ALR2), a key enzyme in the polyol pathway of glucose metabolism, is a therapeutic strategy for preventing long-term diabetic complications. researchgate.netnih.gov Carboxylic acid-containing compounds have been extensively investigated as aldose reductase inhibitors (ARIs). researchgate.netlongdom.org A derivative of the core structure, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC), has been identified as a potent and highly specific inhibitor of aldose reductase. nih.gov It demonstrated over 4000 times more potency in inhibiting rat lens aldose reductase compared to the related aldehyde reductase. nih.gov This high selectivity makes it a valuable tool for studying NADPH-dependent carbonyl reductases. nih.gov EBPC was also found to be a highly potent inhibitor of aldose reductase from the rat sciatic nerve, showing over 98% inhibition at a concentration of 1 microM. nih.gov

The pyrrole-3-carboxylic acid framework is a key component in the development of modulators for serotonin receptors, which are important targets in the treatment of depression and other central nervous system disorders. nih.gov Research has focused on synthesizing arylpiperazine-containing pyrrole 3-carboxamide derivatives to target serotonin 5-HT(2A) and 5-HT(2C) receptors, as well as the serotonin transporter. nih.gov In a related line of research, the 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been identified as a novel framework for developing 5-HT6 receptor inverse agonists, which have shown potential for enhancing cognitive function. nih.govacs.org This demonstrates the utility of the pyrrole-3-carboxamide moiety, derived from the corresponding carboxylic acid, in designing new therapeutic agents targeting the serotonin system. nih.govacs.org

Role as Chiral Building Blocks in Enantioselective Synthesis

Derivatives of this compound serve as important chiral building blocks in enantioselective synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. google.com A key application is the asymmetric hydrogenation of 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acids to produce optically active pyrrolidine-3-carboxylic acids. google.com This transformation is achieved with high efficiency and enantioselectivity using a ruthenium catalyst with a chiral diphosphine ligand, such as (R)-2-Furyl-MeOBIPHEP. google.com For example, the hydrogenation of 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate yielded the corresponding (S,S)-pyrrolidine derivative with an enantiomeric excess (ee) of over 99.9%. google.com Such chiral pyrrolidines are valuable intermediates in the synthesis of more complex chiral molecules. google.comrsc.org

Table 2: Asymmetric Hydrogenation of 1-Benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid Derivatives

Starting MaterialCatalyst SystemConditionsConversion (%)Enantiomeric Excess (% ee)Reference
1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate[Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)] in Methanol (B129727)40 bar H₂, 30°C, 20 h99.6>99.9 google.com
1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid[Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)] in Methanol40 bar H₂, 30-60°C, 20 h99.8Not specified google.com

Q & A

Q. What are the optimal synthetic routes for preparing 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multistep reactions starting with the formation of the pyrroline ring. A common approach includes:

Esterification : Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride (CAS 1384430-61-8) is synthesized via cyclization of a benzyl-substituted precursor under acidic conditions .

Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl, followed by purification via recrystallization .
Key parameters include temperature control (0–25°C) and solvent selection (e.g., THF or dichloromethane) to minimize side reactions.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H NMR : The dihydro-pyrrole ring protons (2,5-positions) appear as multiplet signals between δ 2.5–3.5 ppm, while the benzyl aromatic protons resonate at δ 7.2–7.4 ppm. The carboxylic acid proton (if present) is typically absent due to exchange broadening but confirmed via deuterium exchange .
  • 13C NMR : The carbonyl carbon (C-3) appears near δ 170–175 ppm, and the benzyl carbons show signals at δ 125–140 ppm. Integration ratios and coupling patterns validate substitution patterns .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer :
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm identifies impurities. A retention time of 8–10 minutes is typical for the pure compound .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z 217.1 for [M+H]+) and fragments corresponding to the benzyl and pyrroline moieties .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) affect the compound’s reactivity in oxidation reactions?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., fluoro) : Enhance oxidation rates due to increased electrophilicity of the pyrroline ring. For example, 1-(2-fluoro-benzyl) derivatives oxidize to carboxylic acids 30% faster using KMnO4 .
  • Electron-Donating Groups (e.g., methyl) : Reduce oxidative susceptibility by stabilizing the conjugated dihydro-pyrrole system. Comparative kinetic studies under controlled pH (3–7) are recommended .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer :
  • Case Study : If NMR shows unexpected splitting in the pyrroline protons, consider:

Dynamic Effects : Ring puckering in the dihydro-pyrrole causes variable-temperature NMR shifts. Cooling to −40°C simplifies splitting .

Diastereomer Formation : Chiral benzyl substituents may lead to diastereomers; use chiral columns (e.g., Chiralpak AD-H) for separation .

  • Validation : Cross-check with X-ray crystallography (if crystalline) or computational modeling (DFT) to confirm spatial arrangements .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model binding to active sites (e.g., cyclooxygenase-2). The carboxylic acid group forms hydrogen bonds with Arg120 and Tyr355 residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.